molecular formula C16H18FNO B1385294 4-fluoro-N-[(2-propoxyphenyl)methyl]aniline CAS No. 1040687-39-5

4-fluoro-N-[(2-propoxyphenyl)methyl]aniline

Cat. No. B1385294
CAS RN: 1040687-39-5
M. Wt: 259.32 g/mol
InChI Key: VMZZZJZIZZDDKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-N-(2-propoxyphenyl)methyl aniline, also known as 4-Fluoro-N-Phenylmethyl-2-propoxybenzene, is an aniline derivative with a wide range of uses in chemistry and scientific research. It is a colorless, odorless, and crystalline solid with a molecular weight of 180.21 g/mol and a melting point of 109-111°C. It is used as a precursor for the synthesis of various organic compounds and as a reagent for the synthesis of various drugs, such as antibiotics and antivirals. It is also used as a fluorescent probe in cell biology, due to its ability to absorb ultraviolet light.

Scientific Research Applications

  • Chemical Synthesis and Catalysis : A study by Younis et al. (2016) explored the hydroamination of diphenylbutadiyne with N-methyl-anilines, including compounds similar to 4-fluoro-N-[(2-propoxyphenyl)methyl]aniline. The research highlighted the potential of these compounds in chemical synthesis, particularly in producing specific aniline derivatives through regioselective hydroamination (Younis, Krieck, Görls, & Westerhausen, 2016).

  • Nonlinear Optical Materials : The work of Revathi et al. (2017) included a study on derivatives of aniline, such as 4-fluoroaniline, focusing on their potential as nonlinear optical (NLO) materials. These materials have applications in photonics and optoelectronics (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).

  • Pharmaceutical Research : In a 2011 study, Caballero et al. investigated compounds including 4-fluoroaniline derivatives as c-Met kinase inhibitors, which have implications in cancer treatment and drug discovery (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).

  • Herbicidal Activity : Wu et al. (2011) synthesized derivatives of 4-fluoroaniline and evaluated their herbicidal activities. These compounds showed potential in agricultural applications, particularly in controlling dicotyledonous weeds (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).

  • Electrochemical and Antibacterial Properties : A study by Koske et al. (2018) investigated the electrochemical and antibacterial properties of a complex derived from a similar compound to this compound. This research is relevant in the context of developing new antibacterial agents and understanding their electrochemical behaviors (Koske, Kagwanja, Gichumbi, & Kariuki, 2018).

  • Environmental Chemistry and Toxicology : Rietjens and Vervoort (1991) explored the metabolism and bioactivation of fluoroanilines, including compounds similar to this compound. Their study has implications in understanding the environmental impact and toxicological profile of these compounds (Rietjens & Vervoort, 1991).

  • Optical Limiting Applications : George et al. (2021) conducted research on the linear and nonlinear optical properties of fluoroaniline derivatives for potential application in optical limiting devices, which are important in protecting sensitive optical components and human eyesight from intense light sources (George, Sajan, Sankar, & Philip, 2021).

properties

IUPAC Name

4-fluoro-N-[(2-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-2-11-19-16-6-4-3-5-13(16)12-18-15-9-7-14(17)8-10-15/h3-10,18H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZZZJZIZZDDKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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